5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

Medicinal Chemistry Drug Design Physicochemical Properties

SAR inconsistency from unvalidated building blocks can derail kinase inhibitor programs. 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is a cited kinase inhibitor scaffold. • Directly referenced in kinase inhibitor patents; 2-pyridyl group enables hinge-region binding in ATP pocket. • Favorable physicochemical profile: measured LogP 1.30, tPSA 80.52 Ų for improved solubility and oral bioavailability. • Reactive 5-amino and 4-nitrile handles enable rapid diversification into pyrazolo[1,5-a]pyridine libraries.

Molecular Formula C9H7N5
Molecular Weight 185.19 g/mol
CAS No. 72816-14-9
Cat. No. B183620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
CAS72816-14-9
Molecular FormulaC9H7N5
Molecular Weight185.19 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)N2C(=C(C=N2)C#N)N
InChIInChI=1S/C9H7N5/c10-5-7-6-13-14(9(7)11)8-3-1-2-4-12-8/h1-4,6H,11H2
InChIKeyGFILBPUBXBGRHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile: Kinase-Targeted Building Block


5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (CAS 72816-14-9) is a heterocyclic building block of the aminopyrazolecarbonitrile class [1]. It is characterized by a pyrazole ring bearing a 2-pyridyl substituent at N1, an amino group at C5, and a nitrile group at C4 [2]. This specific substitution pattern positions it as a privileged scaffold for the development of kinase inhibitors , [3]. Its procurement value lies in its established utility as a synthetic intermediate for generating diverse compound libraries, rather than as a direct bioactive endpoint.

Synthetic intermediate Building block for kinase inhibitor libraries
2-Pyridyl substitution Supports hinge-region binding motif design
Amino & nitrile handles Permits diverse derivatization for SAR exploration

Why Generic Analogs Cannot Substitute 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile


While the broader class of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is widely used in medicinal chemistry [1], substitution with a different analog carries significant scientific and financial risk. The N1 substituent is not a passive element; it dictates the molecule's conformation, hydrogen-bonding capacity, and lipophilicity, all of which are critical for target engagement. For instance, replacing the 2-pyridyl group (as in CAS 72816-14-9) with a phenyl group (as in CAS 53515-86-9) [2] or a thiazolyl group drastically alters the logP and polar surface area [3]. This change in physicochemical properties directly impacts the binding affinity and selectivity profile of the final compound [4]. Consequently, substituting the building block without re-optimizing the entire synthetic pathway and biological profile will almost certainly lead to a loss of activity or an undesirable shift in target selectivity, invalidating prior structure-activity relationship (SAR) data and wasting development resources.

N1-Substituent shift Replacing 2-pyridyl with phenyl (e.g., CAS 53515-86-9) alters LogP and polar surface area, which may shift target engagement and selectivity.
Scaffold precedent loss Patent and literature support for kinase hinge-binding is specific to 2-pyridyl; analogs lack direct validation, risking SAR re-optimization.
Physicochemical mismatch Higher lipophilicity of phenyl analog may reduce aqueous solubility and increase promiscuous binding, requiring additional lead optimization.

Performance Metrics for 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile


Lipophilicity Advantage vs. Phenyl Analog

The 2-pyridyl substituent on 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile confers a significant and quantifiable reduction in lipophilicity compared to its phenyl-substituted analog [1]. The target compound has a calculated LogP of 1.30, which is approximately 1.3 log units lower than the LogP of 2.61 for 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 53515-86-9) . This is a critical differentiation factor for optimizing the ADME profile of a lead compound, particularly for reducing off-target binding and improving aqueous solubility [1].

Lipophilicity (LogP)
Cross-study comparable
ΔLogP = -1.31
Lower lipophilicity may support improved ADME profile.
Calculated property; consistent methodology.
Medicinal Chemistry Drug Design Physicochemical Properties

Polar Surface Area vs. Phenyl Analog

The incorporation of the pyridyl nitrogen atom directly increases the topological polar surface area (tPSA) of the target compound relative to its phenyl counterpart. 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile has a tPSA of 80.52 Ų [1]. In contrast, the analogous 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile has a tPSA of 65.67 Ų . This 14.85 Ų increase is a substantial shift in a key parameter governing membrane permeability and oral bioavailability [2].

Polar Surface Area
Cross-study comparable
+14.85 Ų
Higher tPSA may improve permeability balance.
Within oral drug-like range.
Medicinal Chemistry ADME Permeability

Established Kinase Inhibitor Scaffold

The 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile core is not an isolated entity but a widely recognized and patented scaffold for kinase inhibitor development . The compound is explicitly described as a key building block for generating libraries of bioactive molecules targeting specific enzymes or receptors [1]. This is not a speculative application; it is a proven synthetic entry point. For comparison, while many 5-amino-pyrazole analogs exist, the presence of the 2-pyridyl group on this specific molecule is a key feature exploited in patents for pyrazolopyridine derivatives as protein kinase inhibitors [2], [3]. The evidence is not from a single assay but from the cumulative weight of the compound's role as a synthetic precursor in the literature, making it a lower-risk procurement choice for programs following similar SAR strategies.

Scaffold Precedent
Class-level inference
Patent-cited kinase inhibitor building block
Reduces synthetic risk in kinase programs.
Based on patent literature; validation in target assay required.
Kinase Inhibition Scaffold Derivatization Medicinal Chemistry

Application Scenarios for 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile


Kinase Inhibitor Library Synthesis for Oncology

Medicinal chemistry teams developing ATP-competitive kinase inhibitors for oncology should prioritize 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile as a core building block. Its use is supported by its direct citation in kinase inhibitor patents [1] and its established role as a scaffold for generating enzyme inhibitors [2]. The goal is to rapidly generate diverse analogs by functionalizing the 5-amino and 4-nitrile groups, leveraging the 2-pyridyl ring for hinge-region binding in the kinase ATP pocket. This approach minimizes synthetic risk compared to using a less validated, generic aminopyrazole core.

Optimizing Lead-Like Physicochemical Properties

For medicinal chemistry campaigns seeking to improve the drug-likeness of a lead series, 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile offers a quantifiable advantage. Its measured LogP of 1.30 [3] and tPSA of 80.52 Ų [3] provide a starting point with favorable ADME potential, distinct from more lipophilic alternatives like the phenyl analog (LogP=2.61, PSA=65.67 Ų) . Incorporating this building block early in a SAR exploration is a deliberate strategy to modulate lipophilicity and polarity, potentially leading to candidates with improved solubility, reduced off-target toxicity, and enhanced oral bioavailability.

Agrochemical Discovery for Fungicides and Pesticides

Industrial researchers in the agrochemical sector can utilize 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile as a versatile intermediate. The pyridylpyrazole group is a known motif in fungicidal compounds [4]. While direct comparative data for this specific molecule is limited, its classification as a building block for agrochemicals and its structural similarity to known bioactive pyridylpyrazoles make it a logical and cost-effective starting point for synthesizing and screening novel crop protection agents. The compound's reactive handles (amino and nitrile) allow for straightforward diversification into poly-heterocyclic structures relevant to this field.

Poly-Heterocyclic Synthesis for Biological Screening

Researchers aiming to explore new chemical space should employ 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile in multi-component reactions. The established synthetic methodology involves the cyclocondensation of 2-hydrazinopyridine with ethoxymethylene malononitrile , demonstrating a robust and efficient route to this building block. From here, the 5-amino group can be readily functionalized with various electrophiles, and the 4-nitrile group can be hydrolyzed or reduced, enabling access to a diverse range of pyrazolo[1,5-a]pyridines and other fused heterocycles [5]. This provides a high-value, low-risk entry into less charted areas of chemical space for broad biological screening.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Reported 2-pyridyl hinge-binding scaffold
Kinase target assay panel
Lead-like property optimization
Lower lipophilicity vs. phenyl analog
ADME profile verification
Agrochemical lead generation
Pyridylpyrazole fungicide motif
Crop protection target screening
Poly-heterocyclic synthesis
Amino/nitrile reactive handles
Multi-component reaction scope

Technical Documentation Hub

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